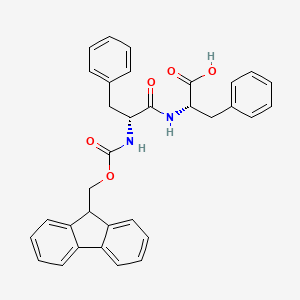
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine is a synthetic compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The Fmoc-protected D-phenylalanine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine has several scientific research applications, including:
Peptide Synthesis: The compound is widely used as a protecting group in the synthesis of peptides and proteins. It helps protect the amino group of amino acids during the coupling reactions, ensuring the correct sequence of amino acids in the final peptide.
Biological Studies: The compound is used in biological studies to investigate the structure and function of peptides and proteins. It helps in the synthesis of peptides that can be used as probes or inhibitors in various biological assays.
Medicinal Chemistry: The compound is used in medicinal chemistry to synthesize peptide-based drugs and therapeutic agents. It helps in the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is used in the production of various industrial products, including pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in subsequent reactions.
Molecular Targets and Pathways
The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate in peptide synthesis. the peptides and proteins synthesized using this compound can have various molecular targets and pathways depending on their structure and function.
Comparison with Similar Compounds
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-phenylalanine: Similar to the compound but with L-phenylalanine instead of D-phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-L-phenylalanine: Similar compound with alanine instead of phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-alanine: Similar compound with alanine instead of phenylalanine.
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine is unique due to the presence of both D-phenylalanine and L-phenylalanine in its structure. This combination allows for the synthesis of peptides with specific stereochemistry, which can be important for their biological activity and function. The use of the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group also provides advantages in terms of selectivity and ease of removal during peptide synthesis.
Properties
Molecular Formula |
C33H30N2O5 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30+/m1/s1 |
InChI Key |
KZPTXQVSHOISSL-IHLOFXLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















